molecular formula C15H12N4O3S2 B5564334 3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5564334
M. Wt: 360.4 g/mol
InChI Key: VVHOYYXCVRNGKR-REZTVBANSA-N
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Description

3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.03508260 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic chemistry has led to the synthesis and structural characterization of novel compounds derived from thieno[d]pyrimidines, highlighting the versatility of these compounds in the creation of new chemical entities. For example, El Azab and Elkanzi (2014) reported the synthesis of various thieno[d]pyrimidine derivatives, showcasing the potential for developing new materials and pharmaceuticals through innovative chemical synthesis techniques (I. H. El Azab & Nadia Ali Ahmed Elkanzi, 2014). This work underscores the importance of thieno[d]pyrimidines as a scaffold for chemical innovation.

Antimicrobial Activity

The antimicrobial properties of thieno[d]pyrimidine derivatives have been a subject of interest in medicinal chemistry. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines and tested their antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).

Chemical Reactivity and Structural Insights

Further research into the reactivity and structural characteristics of thieno[d]pyrimidine derivatives was conducted by Glidewell, Low, Marchal, and Quesada (2003), who studied the polymorphism and hydrogen bonding of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, providing valuable insights into the molecular arrangements and interactions that govern the properties of these compounds (C. Glidewell, J. N. Low, A. Marchal, & A. Quesada, 2003).

Quantum Chemical Studies

The electronic structure and reactivity of substituted thieno[d]pyrimidin-4-ones were explored through quantum chemical studies by Mamarahmonov et al. (2014), who examined the ipso-substitution mechanisms, providing a deeper understanding of the chemical behavior of these molecules at the atomic level (M. K. Mamarahmonov, L. I. Belen’kii, N. D. Chuvylkin, M. A. Ashirmatov, B. Elmuradov, I. Ortikov, A. Kodirov, & Kh. M. Shakhidoyatov, 2014).

Novel Transformations and Synthesis Pathways

The exploration of novel synthetic pathways and transformations of thieno[d]pyrimidine compounds has been a fruitful area of research. Pokhodylo, Shyyka, Savka, and Obushak (2010) investigated transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, demonstrating the potential for developing new synthetic methods and compounds (N. Pokhodylo, O. Shyyka, R. Savka, & M. Obushak, 2010).

Properties

IUPAC Name

3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c20-15-13-10-3-1-2-4-11(10)24-14(13)16-8-18(15)17-7-9-5-6-12(23-9)19(21)22/h5-8H,1-4H2/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOYYXCVRNGKR-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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